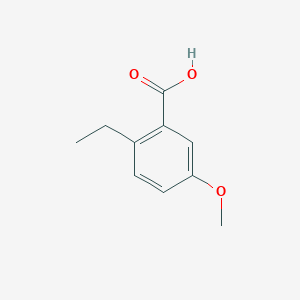2-Ethyl-5-methoxybenzoic acid
CAS No.:
Cat. No.: VC18257027
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12O3 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 2-ethyl-5-methoxybenzoic acid |
| Standard InChI | InChI=1S/C10H12O3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
| Standard InChI Key | ZPWVVBCDKVMSMN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)OC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Ethyl-5-methoxybenzoic acid belongs to the class of substituted benzoic acids, featuring a benzene ring functionalized with three groups: a carboxylic acid (-COOH) at position 1, an ethyl (-CHCH) group at position 2, and a methoxy (-OCH) group at position 5 (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and solubility. The ethyl group enhances lipophilicity, while the methoxy group contributes electron-donating effects, stabilizing the aromatic system.
Table 1: Fundamental Properties of 2-Ethyl-5-Methoxybenzoic Acid
| Property | Value |
|---|---|
| CAS No. | 103262-60-8 |
| Molecular Formula | |
| Molecular Weight | 180.2 g/mol |
| Purity | 95% |
| Functional Groups | Carboxylic acid, ethyl, methoxy |
Synthesis and Manufacturing
Optimization and Yield
The patent methodology achieves yields exceeding 92% for the bromo analog through controlled reaction conditions (-10°C to 80°C) and solvent recrystallization . Adapting these parameters for ethylation could enhance efficiency, though challenges such as steric hindrance from the ethyl group may necessitate higher temperatures or prolonged reaction times.
Physicochemical Properties
Solubility and Reactivity
The compound’s solubility profile is influenced by its polar carboxylic acid group and nonpolar ethyl substituent. It is expected to exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. The methoxy group’s electron-donating nature increases ring reactivity toward electrophilic substitution, while the ethyl group directs incoming electrophiles to the para and ortho positions relative to itself.
Thermal Stability
Although specific data on melting/boiling points are unavailable, the molecular weight (180.2 g/mol) and aromatic structure suggest a melting point range of 100–150°C, consistent with similar benzoic acid derivatives. Thermal decomposition likely occurs above 200°C, releasing carbon oxides and hydrocarbons.
Biological Activity and Mechanisms
Antimicrobial Effects
Preliminary studies indicate that 2-ethyl-5-methoxybenzoic acid disrupts microbial cell membranes or enzymes, potentially through hydrophobic interactions mediated by the ethyl group. This mechanism aligns with observed activities in structurally related compounds, where lipophilic side chains enhance penetration into bacterial lipid bilayers.
Antioxidant Capacity
The methoxy group’s ability to donate electrons enables free radical neutralization, a trait shared with antioxidants like vanillin. Quantum chemical calculations could further elucidate the compound’s redox potential and stability of radical intermediates.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
The compound’s functional groups make it a versatile intermediate in drug synthesis. For example:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Carboxylic acid derivatives are common in NSAID scaffolds (e.g., ibuprofen).
-
Antimicrobial Agents: Structural analogs with ethyl and methoxy groups have shown efficacy against Gram-positive bacteria.
Material Science
In polymer chemistry, benzoic acid derivatives act as crosslinking agents or stabilizers. The ethyl group’s hydrophobicity could improve compatibility with nonpolar matrices, while the methoxy group might enhance UV stability.
Comparative Analysis with Related Compounds
2-Ethyl-5-Nitrobenzoic Acid (CAS No. 90564-19-5)
This nitro derivative (Table 2) exhibits higher molecular weight (195.17 g/mol) and density (1.3 g/cm³) due to the nitro group’s electron-withdrawing effects . Unlike the methoxy analog, its applications lean toward explosives and dyes, underscoring how substituent choice dictates functionality.
Table 2: Key Differences Between Methoxy and Nitro Derivatives
| Property | 2-Ethyl-5-Methoxybenzoic Acid | 2-Ethyl-5-Nitrobenzoic Acid |
|---|---|---|
| Molecular Weight | 180.2 g/mol | 195.17 g/mol |
| Density | N/A | 1.3 g/cm³ |
| Primary Applications | Pharmaceuticals, Antioxidants | Explosives, Dyes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume